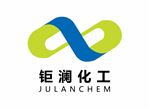- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Taian Jiayue Biochemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Glyceraldehyde-3-phosphates
Glyceraldehyde-3-phosphate (G3P) is a key intermediate in several metabolic pathways, primarily playing roles in the glycolytic and photosynthetic processes. It is formed from 1,3-bisphosphoglycerate during glycolysis, where it undergoes reduction to dihydroxyacetone phosphate by glyceraldehyde-3-phosphate dehydrogenase (G3PDH). In plants, algae, and some bacteria, G3P serves as the starting point for the synthesis of various biomolecules such as lipids, amino acids, and nucleotides through the phosphopentose pathway. Additionally, it is a crucial molecule in photorespiration, where it undergoes oxidative decarboxylation to form pyruvate and carbon dioxide. G3P's versatile role makes it an essential component in the energy metabolism and biosynthesis of living organisms.


-
Inulinase Enzyme: A Promising Catalyst in Chemical BiopharmaceuticalsInulinase Enzyme: A Promising Catalyst in Chemical Biopharmaceuticals Introduction to Inulinase Enzyme Inulinase, a member of the glycoside hydrolase family, has garnered significant attention in recent years due to its versatile catalytic properties. This enzyme plays a pivotal role in various biotechnological and pharmaceutical applications, particularly in the conversion of natural substrates...
-
Purification and Characterization of Polysorbate 20 for Pharmaceutical ApplicationsPurification and Characterization of Polysorbate 20 for Pharmaceutical Applications Introduction to Polysorbate 20 Polysorbate 20, also known as polyoxyethylene sorbitan monolaurate (CAS Number: 75069-13-8), is a widely used nonionic surfactant in the pharmaceutical and cosmetic industries. It belongs to the Tween family of surfactants, which are derived from sorbitol and fatty acids. Polysorbate...
-
Polyoxyne Stearylether in Chemical Biopharmaceuticals: Applications and DevelopmentsPolyoxyne Stearylether in Chemical Biopharmaceuticals: Applications and Developments Polyoxyne stearylether, a versatile surfactant with unique properties, has emerged as a valuable component in the field of chemical biopharmaceuticals. Its applications span across drug delivery systems, emulsion formulations, and biomedical research due to its excellent solubilizing power, stabilizing effects, a...
-
Polyoxy-10-oleyl Ether: Emerging Trends and Applications in Chemical BiopharmaceuticalsPolyoxy-10-oleyl Ether: Emerging Trends and Applications in Chemical Biopharmaceuticals Polyoxy-10-oleyl ether, a unique surfactant with potential applications in biopharmaceuticals, has garnered significant attention due to its versatile properties. Derived from polyethylene glycol and oleyl alcohol, it's known for its solubilizing and emulsifying abilities. Product Intr...
-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...






